molecular formula C9H10BrF B041434 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene CAS No. 200799-19-5

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Cat. No.: B041434
CAS No.: 200799-19-5
M. Wt: 217.08 g/mol
InChI Key: HYFDMAKFLLWGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a fluorine atom at the fifth position, and two methyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene typically involves the bromination of 5-fluoro-1,3-dimethylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-5-fluoro-1,3-dimethylbenzene, 2-(Cyanomethyl)-5-fluoro-1,3-dimethylbenzene, or 2-(Aminomethyl)-5-fluoro-1,3-dimethylbenzene.

    Oxidation: Formation of 2-(Bromomethyl)-5-fluoro-1,3-benzenedicarboxylic acid or 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzaldehyde.

    Reduction: Formation of 5-fluoro-1,3,2-trimethylbenzene.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dimethylbenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

    2-(Chloromethyl)-5-fluoro-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

    2-(Bromomethyl)-5-methyl-1,3-dimethylbenzene: Lacks the fluorine atom, which may influence its chemical behavior and applications.

Uniqueness

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and potential applications. The combination of these substituents makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDMAKFLLWGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627484
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200799-19-5
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethyl-fluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), hydrobromic acid (70 ml) (30% in acetic acid) and acetic acid (25 ml) was stirred at ambient temperature for 4.5 h. To the mixture were water and petroleum ether added and the organic layer was separated dried over anhydrous sodium sulfate and evaporated carefully under reduced pressure. The residue was purified by column chromatography on silica gel with petroleum ether as eluent to give the title product. (3.7 g, 43%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.